![molecular formula C8H4Cl2F2O2 B6289360 5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole; 90% CAS No. 149045-78-3](/img/structure/B6289360.png)
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole; 90%
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Overview
Description
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole, commonly referred to as 5-DCM-2,2-DIF-1,3-BDO, is a chemical compound composed of a dichloromethyl group, two difluoromethyl groups, and one benzodioxole ring. It has a molecular weight of 180.98 g/mol and a purity of 90%. 5-DCM-2,2-DIF-1,3-BDO is a colorless liquid with a boiling point of 166°C and is soluble in organic solvents such as ethanol and methanol.
Scientific Research Applications
5-DCM-2,2-DIF-1,3-BDO has been studied extensively for its potential applications in various scientific research fields. It has been used as a catalyst in the synthesis of heterocyclic compounds, as a reagent in the synthesis of pharmaceuticals, and as a ligand in the synthesis of metal complexes. It has also been used as a reagent in the synthesis of organic molecules and as a reactant in organic reactions.
Mechanism of Action
The mechanism of action of 5-DCM-2,2-DIF-1,3-BDO is not well understood. However, it is believed that it acts as a Lewis acid, forming a complex with the substrate molecule and facilitating the desired reaction. Additionally, it has been suggested that the compound can act as a hydrogen bond acceptor, which can help to stabilize the transition state of the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-DCM-2,2-DIF-1,3-BDO have not been studied extensively. However, in vitro studies have shown that the compound has no significant effect on cell viability or cell morphology. Additionally, the compound has been found to have no significant effect on the activity of enzymes involved in metabolic pathways.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-DCM-2,2-DIF-1,3-BDO in laboratory experiments is its low cost and easy availability. Additionally, it is relatively stable and can be used in a variety of organic reactions. However, the compound is toxic and should be handled with caution. Additionally, it is not very soluble in water, which can limit its use in aqueous solutions.
Future Directions
The future directions for 5-DCM-2,2-DIF-1,3-BDO include further research into its mechanism of action, biochemical and physiological effects, and applications in various scientific research fields. Additionally, further studies are needed to determine its potential toxicity and environmental effects. Additionally, the compound could be further explored for its use as a reagent in the synthesis of organic molecules and as a catalyst in the synthesis of heterocyclic compounds. Finally, the compound could be further explored for its potential use as a ligand in the synthesis of metal complexes.
Synthesis Methods
5-DCM-2,2-DIF-1,3-BDO can be synthesized using a two-step process. The first step involves the reaction between dichloromethane and 2,2-difluorobenzaldehyde to form 5-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole. The second step involves the reaction of the intermediate with potassium hydroxide to form the desired product. The entire synthesis process can be conducted in anhydrous conditions at room temperature.
properties
IUPAC Name |
5-(dichloromethyl)-2,2-difluoro-1,3-benzodioxole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F2O2/c9-7(10)4-1-2-5-6(3-4)14-8(11,12)13-5/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMCYFRIYWBSCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)Cl)OC(O2)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Dichloromethyl)-2,2-difluoro-1,3-benzodioxole |
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